1,3-Benzodioxole-4-methanol, a-methyl-
Overview
Description
1,3-Benzodioxole-4-methanol, a-methyl- is a quaternary ammonium compound with the molecular formula C9H22IN and a molecular weight of 271.18 g/mol . It is known for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-methanol, a-methyl- can be synthesized through the quaternization of triethylamine with propyl iodide. The reaction typically involves mixing triethylamine and propyl iodide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
(C2H5)3N+C3H7I→(C2H5)3N+C3H7I−
Industrial Production Methods
Industrial production of triethylpropylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-methanol, a-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase-transfer catalyst in such processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Phase-Transfer Catalysis: 1,3-Benzodioxole-4-methanol, a-methyl- can be used as a phase-transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reactant used. For example, in a nucleophilic substitution reaction with sodium hydroxide, the product would be triethylamine and sodium iodide.
Scientific Research Applications
1,3-Benzodioxole-4-methanol, a-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing reaction rates and yields.
Biology: It can be used in the preparation of quaternary ammonium compounds with antimicrobial properties.
Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent is ongoing.
Industry: It is used in the production of other quaternary ammonium compounds and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of triethylpropylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
Similar Compounds
- Tetrapropylammonium iodide
- Tetrapentylammonium iodide
- Tetra-n-butylammonium iodide
Uniqueness
1,3-Benzodioxole-4-methanol, a-methyl- is unique due to its specific alkyl chain length and structure, which provide distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its ability to act as an effective phase-transfer catalyst in various reactions sets it apart from similar compounds .
Properties
IUPAC Name |
triethyl(propyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXSYLSCVXFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275755 | |
Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-40-2 | |
Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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